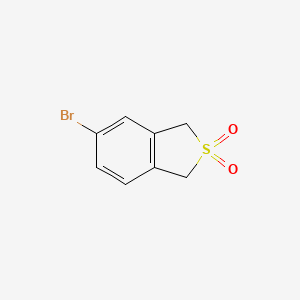

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJKMGQWHAQEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302187 | |

| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351005-12-4 | |

| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

CAS Number: 351005-12-4

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block for researchers and professionals in drug development and medicinal chemistry. The document details the compound's properties, synthesis, and applications, with a focus on its role in the development of therapeutics for the central nervous system (CNS).

Chemical and Physical Properties

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a functionalized benzothiophene derivative. While extensive experimental data is not widely published, the following information has been compiled from various commercial and chemical database sources.

Table 1: Physicochemical Properties of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

| Property | Value | Source(s) |

| CAS Number | 351005-12-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇BrO₂S | [2][3] |

| Molecular Weight | 247.11 g/mol | [2] |

| Purity | Typically ≥97% | [2][3] |

| SMILES | O=S1(=O)CC2=CC=C(Br)C=C2C1 | [2][3] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently available in public literature and may need to be determined empirically.

Synthesis and Experimental Protocols

A plausible synthetic route is illustrated in the diagram below. This proposed pathway is based on common reactions in heterocyclic chemistry.

Figure 1: Proposed synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Experimental Protocol (Hypothetical)

A detailed experimental protocol for a key reaction in the application of this compound, the Suzuki-Miyaura cross-coupling, is provided below. This protocol is based on established methods for similar brominated thiophene derivatives.[3][6][7][8][9]

Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

Materials:

-

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1 equivalent), the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide serves as a valuable scaffold in medicinal chemistry, particularly in the discovery of drugs targeting the central nervous system.[1][5] Its utility stems from the presence of the bromine atom, which acts as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug candidates.

The benzothiophene core is a privileged structure in medicinal chemistry, appearing in a number of approved drugs with a wide range of biological activities. The dihydro-benzo[c]thiophene 2,2-dioxide moiety offers a rigid, three-dimensional scaffold that can be strategically modified to interact with specific biological targets.

Experimental Workflow: Application in Fragment-Based Drug Discovery

The use of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in a fragment-based drug discovery (FBDD) workflow is depicted below. This workflow highlights how this building block can be utilized to generate a library of compounds for biological screening.

Figure 2: Workflow for utilizing the core compound in drug discovery.

Safety and Handling

References

- 1. 5-Bromo-1,3-dihydro-benzo(C)thiophene 2,2-dioxide 97% | CAS: 351005-12-4 | AChemBlock [achemblock.com]

- 2. Synthonix, Inc > 351005-12-4 | this compound [synthonix.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 351005-12-4 | MFCD00666887 | 5-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide [aaronchem.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Physicochemical properties of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. This compound is a valuable building block in medicinal chemistry and materials science, noted for its utility in cross-coupling reactions. This document consolidates available data on its chemical and physical characteristics and outlines a detailed experimental protocol for its preparation.

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a heterocyclic compound featuring a benzothiophene core. The presence of a bromine atom and a sulfone group makes it a versatile intermediate. The bromine atom serves as a reactive handle for forming new carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-withdrawing sulfone group can enhance the metabolic stability of derivative compounds, making it an attractive fragment for drug discovery programs.

Physicochemical Properties

The quantitative physicochemical data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is summarized below. While experimental data for properties such as boiling point and solubility are not widely published, the key identifiers and some physical characteristics are well-documented.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 5-bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide | [1] |

| CAS Number | 351005-12-4 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₂S | [1][2] |

| Molecular Weight | 247.11 g/mol | [1] |

| SMILES | O=S1(=O)CC2=CC=C(Br)C=C2C1 | [1] |

| Purity (Typical) | >97% | [1][2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | Data not available in cited literature. | |

| Boiling Point | Data not available in cited literature. | |

| Appearance | Likely a solid at room temperature. | [4] |

| Solubility | Data not available in cited literature. |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide can be achieved through a three-step process starting from α,α'-Dibromo-o-xylene. The logical workflow involves the formation of the dihydrobenzo[c]thiophene ring, followed by oxidation of the sulfide to a sulfone, and finally, regioselective bromination of the aromatic ring.

A study on the electrophilic substitution of the parent molecule, 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, confirms that substitution, such as nitration, sulfonation, and iodination, occurs at the 5-position.[5] This provides a strong basis for a regioselective bromination at the same position to yield the target compound.

Synthesis Workflow

The diagram below illustrates the logical flow of the multi-step synthesis.

References

- 1. 5-Bromo-1,3-dihydro-benzo(C)thiophene 2,2-dioxide 97% | CAS: 351005-12-4 | AChemBlock [achemblock.com]

- 2. Synthonix, Inc > 351005-12-4 | this compound [synthonix.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a heterocyclic compound featuring a benzothiophene core. The presence of a bromine atom and a sulfone group makes it a versatile building block in organic synthesis.

Chemical Identifiers

A summary of the key chemical identifiers for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is presented in the table below.

| Identifier | Value |

| CAS Number | 351005-12-4 |

| Molecular Formula | C₈H₇BrO₂S |

| IUPAC Name | 5-bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide |

| SMILES | O=S1(=O)CC2=CC=C(Br)C=C2C1 |

| MDL Number | MFCD00666887 |

Physicochemical Properties

The following table summarizes the known physicochemical properties of the compound. It is important to note that while some commercial suppliers offer this compound at purities of 97% or higher, detailed experimental data such as melting and boiling points are not widely published.[1]

| Property | Value |

| Molecular Weight | 247.11 g/mol |

| Purity | ≥ 97% (as offered by various suppliers) |

Synthesis and Reactivity

A general procedure for the synthesis of the unbrominated 1,3-dihydrobenzo[c]thiophene involves the reaction of α,α'-dibromo-o-xylene with sodium sulfide in ethanol.[2] The subsequent oxidation of the resulting thiophene to a sulfone is a common transformation, often achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).[2][3]

Applications in Drug Discovery and Development

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system (CNS). The electron-withdrawing nature of the sulfone group can enhance the metabolic stability of potential drug candidates. The presence of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of molecular fragments.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, adapted from procedures for similar bromothiophene derivatives.[4][5][6] This protocol serves as a general guideline and may require optimization for specific substrates.

Materials:

-

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a flame-dried reaction flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Biological Activity

While the broader class of benzothiophene derivatives has been shown to possess a wide range of biological activities, specific data on the biological targets or signaling pathways directly modulated by 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide are not extensively documented in the public domain. Its primary role reported to date is that of a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. Thiophene derivatives, in general, have been investigated for a variety of therapeutic applications, including as antiviral agents.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide are not widely available in peer-reviewed literature or public databases. Commercial suppliers may provide certificates of analysis with such data upon request.

Conclusion

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a key synthetic intermediate with significant potential in drug discovery and development. Its utility is primarily derived from its amenability to palladium-catalyzed cross-coupling reactions, which allows for the facile generation of diverse chemical libraries for biological screening. Further research into the synthesis, reactivity, and biological applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 5-Bromo-1,3-dihydro-benzo(C)thiophene 2,2-dioxide 97% | CAS: 351005-12-4 | AChemBlock [achemblock.com]

- 2. prepchem.com [prepchem.com]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. This compound is of interest in medicinal chemistry and materials science, and a thorough understanding of its structural features through NMR spectroscopy is crucial for its application and further development.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following data is a prediction based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and analysis of structurally related compounds. The predictions are crucial for the initial identification and structural verification of the title compound.

The predicted ¹H NMR spectral data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is summarized in the table below. The spectrum is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the dihydrothiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 7.85 | d | 1.8 | 1H |

| H-6 | 7.65 | dd | 8.2, 1.8 | 1H |

| H-7 | 7.50 | d | 8.2 | 1H |

| H-1, H-3 (CH₂) | 4.50 | s | - | 4H |

Note: Predicted values are for a spectrum recorded in CDCl₃. Actual experimental values may vary slightly.

Structural and Signaling Pathway Analysis

The chemical structure of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide dictates the observed NMR signals. The electron-withdrawing nature of both the bromine atom and the sulfone group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

Caption: Molecular structure and predicted ¹H NMR signal relationships.

The aromatic region is expected to show an AMX spin system. The proton at the 4-position (H-4), being ortho to the bromine and meta to the fused ring junction, is predicted to be the most deshielded. It should appear as a doublet due to meta-coupling with H-6. The proton at the 6-position (H-6) will be split by both H-4 (meta-coupling) and H-7 (ortho-coupling), resulting in a doublet of doublets. The proton at the 7-position (H-7), ortho to the fused ring junction, is expected to be a doublet due to ortho-coupling with H-6.

The two methylene groups at positions 1 and 3 are chemically equivalent due to the symmetry of the molecule. They are adjacent to the electron-withdrawing sulfone group and the aromatic ring, which will shift their signal downfield. In the absence of any adjacent protons, this signal is predicted to be a singlet, integrating to four protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants (J-values) of the split signals.

Caption: Experimental workflow for ¹H NMR analysis.

This comprehensive guide provides the necessary theoretical and practical information for researchers and professionals working with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide to accurately interpret its ¹H NMR spectrum and to reproduce the experimental conditions for its analysis.

An In-depth Technical Guide to the 13C NMR Analysis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block in medicinal chemistry. This document details predicted spectral data, experimental protocols for its synthesis, and a clear visualization of the carbon environment assignments.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimental 13C NMR data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in the public domain, the following chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that analyze the molecule's structure and electronic environment. For comparative purposes, experimental data for the unsubstituted 1,3-dihydro-benzo[c]thiophene 2,2-dioxide is also provided.

Table 1: Predicted 13C NMR Chemical Shifts (δ) for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide and Experimental Data for the Unsubstituted Analog.

| Carbon Atom | Predicted Chemical Shift (ppm) in 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide | Experimental Chemical Shift (ppm) in 1,3-dihydro-benzo[c]thiophene 2,2-dioxide |

| C-1, C-3 | 54.2 | 54.8 |

| C-3a, C-7a | 134.9 | 136.2 |

| C-4 | 133.1 | 129.5 |

| C-5 | 122.5 | 125.0 |

| C-6 | 131.8 | 125.0 |

| C-7 | 128.5 | 129.5 |

Note: Predicted values were obtained from online NMR prediction tools and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

The following section outlines a plausible multi-step synthesis for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, based on established chemical transformations.

Logical Workflow for the Synthesis

Caption: Synthetic pathway for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Step 1: Synthesis of 4-Bromo-o-xylene

This procedure is adapted from patented methods for the selective bromination of o-xylene.

-

Reaction Setup: In a flask shielded from light, dissolve o-xylene in a suitable solvent such as dichloromethane.

-

Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃).

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain 4-bromo-o-xylene.

Step 2: Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene

This step involves the radical bromination of the benzylic positions.

-

Reaction Setup: Dissolve 4-bromo-o-xylene in a non-polar solvent like carbon tetrachloride.

-

Radical Bromination: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Initiation: Heat the mixture to reflux to initiate the reaction.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the succinimide by-product. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-1,2-bis(bromomethyl)benzene.

Step 3: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene

This step involves the cyclization to form the thiophene ring.

-

Reaction Setup: Prepare a solution of sodium sulfide nonahydrate in ethanol.

-

Cyclization: Add a solution of 4-bromo-1,2-bis(bromomethyl)benzene in ethanol dropwise to the sodium sulfide solution at room temperature.

-

Reaction Time: Stir the reaction mixture overnight.

-

Work-up: Remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

The final step is the oxidation of the sulfide to a sulfone.

-

Reaction Setup: Dissolve 5-bromo-1,3-dihydro-benzo[c]thiophene in a suitable solvent like acetic acid or dichloromethane.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent. For hydrogen peroxide, a solution of sodium sulfite can be used. For m-CPBA, wash with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Recrystallize the crude product to obtain the final 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

13C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz).

-

Acquisition Parameters: Use a standard pulse program for a proton-decoupled 13C experiment. Typical parameters include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of 13C NMR Assignments

The following diagram illustrates the structure of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with the predicted 13C NMR chemical shifts assigned to each carbon atom.

Mass Spectrometry of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The content herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the compound's behavior under mass spectrometric analysis. This guide will cover predicted fragmentation patterns, experimental protocols, and visual representations of the processes involved.

Compound Overview

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a brominated heterocyclic compound containing a sulfone group. Its chemical structure plays a crucial role in its mass spectrometric fragmentation, with the bromine atom and the sulfone moiety being key determinants of the fragmentation pathways.

Molecular Formula: C₈H₇BrO₂S

Molecular Weight: 247.11 g/mol

Predicted Mass Spectrometric Fragmentation

Due to the absence of a publicly available mass spectrum for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a fragmentation pattern is proposed based on the principles of mass spectrometry and the known fragmentation of related aromatic sulfones and brominated compounds. Electron Ionization (EI) is presumed as the ionization technique for this prediction.

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M and M+2 isotopic patterns for the molecular ion and any bromine-containing fragments.

The primary fragmentation pathways are expected to involve the loss of the bromine atom and the extrusion of sulfur dioxide (SO₂), a common fragmentation for aromatic sulfones.

Table of Predicted Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 246 | 248 | [M]⁺• | [C₈H₇BrO₂S]⁺• | Molecular ion. The M+2 peak will have a relative abundance of approximately 98% of the M peak. |

| 182 | 184 | [M - SO₂]⁺• | [C₈H₇Br]⁺• | Loss of sulfur dioxide. |

| 167 | 167 | [M - Br]⁺ | [C₈H₇O₂S]⁺ | Loss of the bromine radical. |

| 103 | 103 | [M - Br - SO₂]⁺ | [C₈H₇]⁺ | Subsequent loss of sulfur dioxide from the [M - Br]⁺ fragment. |

| 77 | 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general experimental protocol for the analysis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide using a direct insertion probe on a mass spectrometer with an electron ionization source.

1. Sample Preparation:

- A small quantity (typically less than 1 mg) of solid 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is placed in a clean glass capillary tube.

- The capillary tube is then inserted into the direct insertion probe.

2. Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

- Ion Source Temperature: 200-250 °C (to ensure volatilization of the sample)

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

- Scan Range: m/z 50-350 (to cover the molecular ion and expected fragments)

- Ionization Current: 100-200 µA

3. Data Acquisition:

- The direct insertion probe is gradually heated to facilitate the sublimation of the sample into the ion source.

- Mass spectra are continuously recorded as the sample is introduced.

- The spectrum with the highest signal intensity and cleanest background is selected for analysis.

4. Data Analysis:

- Identify the molecular ion peaks, paying attention to the characteristic M and M+2 isotopic pattern for bromine.

- Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

- Compare the observed fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds to confirm the structure.

Visualizing the Processes

The following diagrams illustrate the predicted fragmentation pathway and a general workflow for the mass spectrometric analysis.

Caption: Predicted EI fragmentation pathway of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Caption: General workflow for EI-MS analysis using a direct insertion probe.

In-depth Technical Guide: 1-Bromo-4-(vinylsulfonyl)benzene

IUPAC Name: 1-Bromo-4-(ethenylsulfonyl)benzene

Synonyms: 4-Bromophenyl vinyl sulfone, p-Bromophenyl vinyl sulfone

Introduction

1-Bromo-4-(vinylsulfonyl)benzene is an organic compound featuring a vinyl sulfone group and a bromine atom attached to a benzene ring. The vinyl sulfone moiety is a key structural feature, acting as a Michael acceptor, which allows for covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity is central to its biological activity and its application in drug discovery and chemical biology as a versatile building block and a covalent inhibitor. The presence of the bromine atom offers a site for further chemical modification, for instance, through cross-coupling reactions, enhancing its utility in the synthesis of more complex molecules.

Physicochemical Properties

The properties of 1-bromo-4-(vinylsulfonyl)benzene are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C8H7BrO2S | N/A |

| Molecular Weight | 247.11 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 66-69 °C | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

Synthesis and Experimental Protocols

The synthesis of 1-bromo-4-(vinylsulfonyl)benzene can be achieved through several synthetic routes. A common and effective method involves the oxidation of the corresponding sulfide to the sulfone, followed by elimination to form the vinyl group.

Synthesis of 1-Bromo-4-(vinylsulfonyl)benzene from 4-bromothiophenol

This synthetic pathway involves a two-step process starting from the commercially available 4-bromothiophenol.

Step 1: S-Alkylation of 4-bromothiophenol with 2-chloroethanol

-

Reaction: 4-Bromothiophenol is reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield 2-((4-bromophenyl)thio)ethan-1-ol.

-

Protocol:

-

Dissolve 4-bromothiophenol (1 equivalent) in a suitable solvent like ethanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at 0 °C.

-

To this mixture, add 2-chloroethanol (1.2 equivalents) and stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation and Elimination to form 1-Bromo-4-(vinylsulfonyl)benzene

-

Reaction: The intermediate sulfide is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, or with meta-chloroperoxybenzoic acid (m-CPBA). The resulting β-hydroxy sulfone can then undergo elimination to form the vinyl sulfone.

-

Protocol:

-

Dissolve 2-((4-bromophenyl)thio)ethan-1-ol (1 equivalent) in a solvent such as dichloromethane.

-

Add m-CPBA (2.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude β-hydroxy sulfone is then subjected to elimination. This can be achieved by heating in the presence of a dehydrating agent or a base. A common method is to treat the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine, which forms a mesylate that readily eliminates to the vinyl sulfone.

-

Purify the final product by recrystallization or column chromatography.

-

The overall synthetic workflow can be visualized as follows:

Biological Activity and Signaling Pathways

Vinyl sulfones, including 1-bromo-4-(vinylsulfonyl)benzene, are recognized for their significant biological activities, which primarily stem from their ability to act as covalent inhibitors.[1][2] They are known to target cysteine proteases, kinases, and other proteins with reactive cysteine residues.[1]

Mechanism of Action: Covalent Inhibition

The electrophilic nature of the vinyl group in 1-bromo-4-(vinylsulfonyl)benzene makes it susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. This Michael addition reaction results in the formation of a stable covalent bond between the compound and the protein, leading to irreversible inhibition of the protein's function.

The general mechanism of covalent modification of a target protein by a vinyl sulfone is depicted below.

Potential Therapeutic Applications

Due to their reactivity profile, vinyl sulfone derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: They have been explored as inhibitors of various kinases and other proteins involved in cancer cell proliferation and survival.[3][4]

-

Anti-infective Agents: The cysteine proteases of various pathogens, such as parasites and bacteria, are potential targets for vinyl sulfone-based drugs.[2]

-

Anti-inflammatory and Neuroprotective Agents: By targeting specific enzymes in inflammatory and neurodegenerative pathways, these compounds show potential in treating related disorders.[1]

While specific signaling pathways for 1-bromo-4-(vinylsulfonyl)benzene are not extensively detailed in the public domain, its activity can be inferred from studies on related vinyl sulfone compounds. For instance, they have been shown to inhibit signaling pathways regulated by kinases that they covalently modify.

Conclusion

1-Bromo-4-(vinylsulfonyl)benzene is a valuable chemical entity with significant potential in drug discovery and chemical biology. Its well-defined reactivity as a Michael acceptor allows for the targeted covalent inhibition of proteins, a strategy that has gained considerable traction in modern pharmacology. The synthetic accessibility of this compound, coupled with the potential for further functionalization, makes it an attractive scaffold for the development of novel therapeutic agents and chemical probes to explore complex biological systems. Further research into the specific biological targets and signaling pathways modulated by 1-bromo-4-(vinylsulfonyl)benzene will be crucial in fully realizing its therapeutic and scientific potential.

References

- 1. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant data to support research and development in the field of drug discovery. The planar structure and the presence of a halogen handle make this compound particularly suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the synthesis of complex organic molecules.[1]

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (also known as 5-bromo-2,3-dihydro-1H-benzo[c]thiophene-2,2-dione) is a heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, planar structure and the presence of a bromine atom provide a valuable scaffold for the development of novel therapeutic agents. The electron-withdrawing sulfone group can enhance metabolic stability, a desirable property in drug candidates. This guide outlines a reliable synthetic route to this versatile intermediate.

Synthetic Pathway Overview

The synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is typically achieved in a two-step sequence starting from commercially available materials. The general strategy involves the initial synthesis of the parent heterocycle, 1,3-dihydro-benzo[c]thiophene 2,2-dioxide, followed by regioselective bromination.

Caption: Suzuki-Miyaura coupling utilizing the title compound.

This synthetic versatility makes it a key intermediate in the development of compounds targeting a range of biological pathways. While specific signaling pathways directly modulated by this compound are not extensively documented, its incorporation into larger molecules is a strategy employed in the design of inhibitors or modulators for various protein targets. The rigid sulfone-containing scaffold can provide a well-defined orientation for pharmacophoric groups to interact with their biological targets.

Conclusion

This technical guide provides a detailed framework for the synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The outlined procedures, based on established chemical principles, offer a reliable route to this important building block. The compound's utility in medicinal chemistry, particularly in the construction of complex molecular architectures via cross-coupling reactions, underscores its significance for researchers and professionals in the field of drug development. Further exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a key building block in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders.

Core Compound Summary

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a sulfone-containing heterocyclic compound. Its structure features a dihydrobenzothiophene core, brominated at the 5-position, with the sulfur atom oxidized to a sulfone. This substitution pattern makes it an attractive scaffold for further chemical modification. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments.

| Property | Data |

| Molecular Formula | C₈H₇BrO₂S |

| Molecular Weight | 247.11 g/mol |

| CAS Number | 351005-12-4 |

| Canonical SMILES | C1C2=CC(=C(C=C2)Br)CS1(=O)=O |

| Appearance | White to off-white solid |

| Purity | Typically >97% (commercially available) |

Synthesis and Discovery

-

Formation of the Dihydrobenzothiophene Ring: This is typically achieved through the reaction of an α,α'-dihalo-o-xylene with a sulfide source. For the bromo-substituted target molecule, the likely starting material would be 4-bromo-1,2-bis(bromomethyl)benzene.

-

Oxidation of the Sulfide: The resulting 5-bromo-1,3-dihydro-benzo[c]thiophene is then oxidized to the corresponding sulfone (2,2-dioxide). Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of the parent compound, 1,3-dihydrobenzo[c]thiophene, and its subsequent oxidation. Researchers should optimize conditions for the specific bromo-substituted analogue.

Step 1: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]thiophene

-

To a solution of sodium sulfide (1.1 equivalents) in ethanol, α,α'-Dibromo-4-bromo-o-xylene (1.0 equivalent) is added portion-wise at room temperature.

-

The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is typically performed by column chromatography on silica gel.

Step 2: Oxidation to 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

-

The 5-Bromo-1,3-dihydro-benzo[c]thiophene from Step 1 is dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled in an ice bath, and an oxidizing agent like m-CPBA or hydrogen peroxide (2.2-3.0 equivalents) is added portion-wise.

-

The reaction is stirred at room temperature until complete conversion is observed.

-

The reaction mixture is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

Applications in Drug Discovery

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS drug discovery. The benzothiophene scaffold and its derivatives are known to possess a wide range of biological activities.

Role as a Chemical Building Block

The key utility of this compound lies in its bifunctional nature:

-

The Sulfone Group: The electron-withdrawing nature of the sulfone can influence the electronic properties of the aromatic ring and any appended functionalities.

-

The Bromine Atom: This serves as a crucial attachment point for introducing molecular diversity through cross-coupling reactions.

Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that is widely used in medicinal chemistry. The bromine atom on the 5-position of the dihydrobenzothiophene dioxide core makes it an ideal substrate for this reaction.

Potential Signaling Pathways and Therapeutic Targets

While specific biological data for 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide itself is not extensively published, the broader class of benzothiophene derivatives has been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of this scaffold into larger molecules is a strategy to explore its potential interactions with various biological targets within the CNS.

The logical relationship for its application in drug discovery follows a clear path from a versatile chemical starting material to a potential therapeutic candidate.

Conclusion

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthetic accessibility and the reactivity of the bromine atom provide a robust platform for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents, particularly for CNS-related targets. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug development.

Navigating the Physicochemical Landscape of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its physicochemical properties through established experimental protocols and data presentation frameworks.

Core Compound Characteristics

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a brominated heterocyclic compound featuring a benzothiophene dioxide core. The presence of the electron-withdrawing sulfone group is suggested to enhance metabolic stability, a desirable trait for lead compounds in pharmaceutical development. Furthermore, halogen substitution in the benzo[c]thiophene ring system is generally associated with increased stability of the parent ring, which is otherwise prone to oxidation.

| Property | Value | Source |

| CAS Number | 351005-12-4 | [1][2] |

| Molecular Formula | C₈H₇BrO₂S | [1][2][3] |

| Molecular Weight | 247.11 g/mol | [1][3] |

| Purity | Typically ≥97% | [1][2] |

Quantitative Data Summary

While specific experimental data for the solubility and stability of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is not extensively available in public literature, this section provides structured tables for researchers to populate with their findings. These tables are designed for clarity and comparative analysis of key physicochemical parameters.

Table 1: Solubility Data

This table is designed to capture the equilibrium solubility of the compound in various solvents at different temperatures. The "shake-flask" method is the recommended protocol for obtaining this data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | |||

| Water | 37 | HPLC-UV | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | |||

| Phosphate-Buffered Saline (pH 7.4) | 37 | HPLC-UV | |||

| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | |||

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | HPLC-UV | |||

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC-UV |

Table 2: Stability Data

This table outlines the parameters for assessing the stability of the compound under various stress conditions. The percentage of the parent compound remaining is a key indicator of its stability over time.

| Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | Degradation Products Observed (if any) | Method of Analysis |

| Hydrolytic Stability | |||||

| pH 1.2 (0.1 N HCl) | 2, 4, 8, 12, 24 | 37 | HPLC-UV/MS | ||

| pH 7.4 (PBS) | 2, 4, 8, 12, 24 | 37 | HPLC-UV/MS | ||

| pH 9.0 (Buffer) | 2, 4, 8, 12, 24 | 37 | HPLC-UV/MS | ||

| Oxidative Stability | |||||

| 3% H₂O₂ | 2, 4, 8, 12, 24 | 25 | HPLC-UV/MS | ||

| Photostability | |||||

| ICH Q1B Option 2 (Xenon Lamp) | 1.2 million lux hours & 200 W h/m² | 25 | HPLC-UV/MS | ||

| Thermal Stability (Solid State) | |||||

| 60°C | 24, 48, 72 | 60 | HPLC-UV/MS | ||

| Plasma Stability | |||||

| Human Plasma | 0.5, 1, 2, 4 | 37 | LC-MS/MS | ||

| Rat Plasma | 0.5, 1, 2, 4 | 37 | LC-MS/MS |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide are provided below. These protocols are based on widely accepted standards in the pharmaceutical industry.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

-

Preparation of Supersaturated Solution: Add an excess amount of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide to a known volume of the desired solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment

Stability testing evaluates the susceptibility of the compound to degradation under various environmental conditions. A validated stability-indicating HPLC method is crucial for this assessment.

-

Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Forced Degradation Studies:

-

Hydrolytic Stability: Add an aliquot of the stock solution to solutions of different pH values (e.g., 0.1 N HCl, PBS pH 7.4, and a basic buffer). Incubate at a controlled temperature (e.g., 37°C).

-

Oxidative Stability: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).

-

Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

-

Thermal Stability: Store the solid compound at an elevated temperature (e.g., 60°C).

-

-

Time-Point Sampling: At specified time intervals, withdraw samples from the stress condition experiments.

-

Sample Quenching (if necessary): Stop the degradation reaction by, for example, neutralizing acidic or basic samples or diluting with a mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradants.[5]

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining solubility and stability.

References

- 1. 5-Bromo-1,3-dihydro-benzo(C)thiophene 2,2-dioxide 97% | CAS: 351005-12-4 | AChemBlock [achemblock.com]

- 2. Synthonix, Inc > 351005-12-4 | this compound [synthonix.com]

- 3. This compound|351005-12-4--Dtchem Laboratories [gsdtchem.com]

- 4. scispace.com [scispace.com]

- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering a versatile tool for the synthesis of biaryls, polyaryls, and other complex organic molecules. These structures are of significant interest in medicinal chemistry and materials science. The 1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold and its derivatives are recognized for their diverse biological activities, serving as key intermediates in the development of novel therapeutic agents.[1][2][3] This document provides detailed application notes and representative protocols for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with various arylboronic acids.

The products of this reaction, 5-aryl-1,3-dihydro-benzo[c]thiophene 2,2-dioxides, are valuable compounds for screening and lead optimization in drug discovery programs targeting a range of biological pathways, including those involved in inflammation, cancer, and metabolic diseases. Benzothiophene derivatives have been shown to interact with various biological targets such as enzymes and receptors.[1][2]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is depicted below:

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a key building block. This versatile substrate, featuring a reactive bromine atom and a metabolically stable sulfone group, is a valuable starting material for the synthesis of a diverse range of functionalized molecules relevant to pharmaceutical and materials science research.[1] The protocols provided herein are based on established methodologies for analogous aryl bromides and serve as a starting point for reaction optimization.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, these reactions enable the introduction of a wide array of substituents at the 5-position, facilitating the exploration of structure-activity relationships in drug discovery and the tuning of electronic properties in materials science. The primary cross-coupling reactions detailed in these notes are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~70-90 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~80-95 | [3] |

| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~85-95 | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline and N-heterocycle derivatives.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K-O-t-Bu | Toluene | 100 | 24 | >95 | [4] |

| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaO-t-Bu | Toluene | 80 | 18 | ~80-95 | [5] |

| 3 | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi | Toluene | 100 | 24 | 97 | [4] |

| 4 | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | 100 | 24 | 96 | [4] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1-10 mol%)

-

Strong base (e.g., NaO-t-Bu, KO-t-Bu, LiHMDS) (1.5-2.5 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide.

-

Add the anhydrous, deoxygenated solvent, followed by the amine.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Visualization of Buchwald-Hartwig Amination Pathway

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~80-95 | [6] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 60 | 12 | ~75-90 | [6] |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 50 | 8 | ~80-95 | [6] |

| 4 | Ethynylbenzene | Pd(PPh₃)₄ (2) | CuI (2) | TBAF | THF | RT | 2 | ~90 | [1] |

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., THF, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualization of Sonogashira Coupling Experimental Workflow

Caption: Step-by-step workflow for the Sonogashira coupling.

Heck Reaction: Synthesis of 5-Alkenyl Derivatives

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinylated arenes.

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | ~70-90 | [7] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMF | 140 | 24 | ~80-95 | [7] |

| 3 | 2-Ethylhexyl acrylate | Pd/C | - | - | - | 190 | - | - | [7] |

| 4 | Ethylene | Pd(OAc)₂ (2) | PPh₃ (4) | NaHCO₃ | DMF/H₂O | 125 | 48 | ~60-80 | [7] |

Experimental Protocol: General Procedure for Heck Reaction

Materials:

-

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

-

Alkene (1.1 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

-

Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

-

Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide, the palladium catalyst, optional ligand, and the base.

-

Add the anhydrous solvent, followed by the alkene.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Visualization of Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

Safety Precautions

-

All reactions should be conducted in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

-

Strong bases such as sodium tert-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a valuable building block for the synthesis of diverse molecular architectures through various palladium-catalyzed cross-coupling reactions. The protocols provided in these application notes offer a solid foundation for the development of specific synthetic routes. Researchers are encouraged to perform systematic optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, to achieve the desired outcomes for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pure.rug.nl [pure.rug.nl]

Application Notes and Protocols: 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide is a versatile bicyclic scaffold that holds significant promise as a foundational fragment in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. Its rigid structure, combined with the reactive bromine handle, makes it an ideal starting point for the synthesis of compound libraries through various cross-coupling methodologies, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).

While direct biological data for the title compound is not extensively available, the broader class of benzothiophene derivatives has been shown to interact with a range of biological targets relevant to CNS pathophysiology. Of particular interest is the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK), a key component of the RhoA/ROCK signaling pathway. Dysregulation of this pathway is implicated in a variety of CNS conditions, including neurodegenerative diseases, spinal cord injury, and stroke, making it a compelling target for therapeutic intervention.

These application notes provide a framework for utilizing 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide as a core scaffold for the development of CNS drug candidates, with a focus on targeting the RhoA/ROCK signaling pathway.

Postulated Biological Target: RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and apoptosis.[1][2][3] In the CNS, this pathway is involved in neuronal development, axonal guidance, and synaptic plasticity.[1] Aberrant RhoA/ROCK signaling has been linked to pathological processes in several CNS disorders:

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, overactivation of the RhoA/ROCK pathway is thought to contribute to neuronal apoptosis and inflammation.[3][4]

-

Spinal Cord Injury: This pathway is a major contributor to the inhibition of axonal regeneration following injury.[1]

-

Stroke: RhoA/ROCK signaling is involved in the regulation of cerebral blood flow and neuronal injury following ischemic events.[1]

Inhibitors of the ROCK enzyme have shown therapeutic potential in preclinical models of these disorders.[1] The planar and rigid nature of the 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide scaffold can be exploited to design potent and selective ROCK inhibitors.

Data Presentation: Hypothetical Screening Data

The following table represents a template for summarizing quantitative data from a primary in vitro screen of a library of derivatives synthesized from 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide. The data presented is hypothetical and serves as an illustration of how experimental results could be organized for comparative analysis.

| Compound ID | R-Group (at C5) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| BDT-H | H | >10,000 | >10,000 | - |

| BDT-Ph | Phenyl | 5,200 | 4,800 | 1.1 |

| BDT-4-Py | 4-Pyridyl | 850 | 920 | 0.9 |

| BDT-3-Py | 3-Pyridyl | 1,100 | 1,300 | 0.8 |

| BDT-2-Th | 2-Thienyl | 3,400 | 3,100 | 1.1 |

| BDT-4-OMePh | 4-Methoxyphenyl | 2,500 | 2,700 | 0.9 |

| BDT-4-FPh | 4-Fluorophenyl | 1,800 | 1,950 | 0.9 |

Experimental Protocols

Protocol 1: Synthesis of Aryl-Substituted 1,3-dihydro-benzo[c]thiophene 2,2-dioxide Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide with various arylboronic acids.

Materials:

-

5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Degassed water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the starting bromide).

-

Stir the reaction mixture at 90 °C under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aryl-substituted derivative.

Protocol 2: In Vitro ROCK Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against ROCK1 and ROCK2 kinases.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Fluorescently labeled peptide substrate (e.g., based on S6 kinase)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Y-27632)

-

384-well microplates

-

Microplate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-